Imidazo[1,2-a]pyrazine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde can be accomplished through various methods. One approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which allows for the efficient synthesis of the compound without any deliberate addition of a catalyst. This method is notable for its use of aqueous conditions and acetonitrile as a solvent, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013). Additionally, an iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core, offering a metal-free protocol for accessing diversely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes (N. Mishra et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyrazine core with a carbaldehyde group attached at the third position. This structural arrangement provides a reactive site for various chemical transformations, enabling the compound to participate in a wide range of organic reactions. The compound's structure has been extensively studied using techniques such as X-ray crystallography, providing detailed insights into its conformation and reactivity (M. Adib et al., 2008).
Scientific Research Applications
Synthesis and Biological Applications : Imidazo[1,2-a]pyrazines are noted for their diverse biological activities and potential in drug development, with advancements in synthetic methods enhancing their applicability (Goel, Luxami, & Paul, 2015).
Therapeutic Potential : These compounds have shown uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, suggesting potential therapeutic applications in various medical conditions (Sablayrolles et al., 1984).
Chemical Functionalization : Palladium-catalyzed one-pot selective functionalization of imidazo[1,2-a]pyrazines enables the design of biologically relevant compounds in this series (Gembus et al., 2012).
Diverse Substitution : A metal-free iodine-mediated approach allows for the efficient construction of diversely substituted imidazo[1,2-a]pyrazinone cores, enabling diverse functionalization (Mishra et al., 2013).
Inotropic and Vasodilatory Properties : Changes in nitrogen position of imidazo[1,2-a]pyrazines significantly affect their inotropic and vasodilatory properties, offering potential treatments for conditions like congestive heart failure (Spitzer et al., 1988).
Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibition : New imidazo[1,2-a]pyrazine derivatives show higher bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities, suggesting potential in respiratory therapies (Vitse et al., 1999).
Antitumor Activity : Imidazo[1,2-a]pyrazine-coumarin hybrids exhibit promising in vitro antitumor activity, hinting at their potential in cancer treatment (Goel, Luxami, & Paul, 2015).
Luminescence : These compounds exhibit bioluminescence and chemiluminescence, offering potential applications in bioassays and biosensors (Teranishi, 2007).
Anti-inflammatory and Analgesic Activities : Imidazo[1,2-a]pyrazine derivatives have shown promising anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting their use in pain and inflammation management (Abignente et al., 1981).
Potential Anticancer Agents : Studies on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to imidazo[1,2-a]pyrazine, suggest potential as anticancer agents, though more research is needed to confirm their biological activity (Temple et al., 1987).
Cytotoxic Effects Against Cancer Cell Lines : Imidazo[1,2-a]pyrazine-based inhibitors show cytotoxic effects against cancer cell lines, indicating their potential in oncology (Myadaraboina et al., 2010).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a versatile scaffold in organic synthesis and drug development . It has been found to display significant anticancer activity . The primary target of this compound is the Cyclin-dependent kinase-9 (CDK9) enzyme . CDK9 forms a heterodimer with cyclin T, playing a crucial role in cell cycle regulation and transcription .
Mode of Action
The compound interacts with its target, CDK9, by binding to the enzyme’s active site. This interaction inhibits the kinase activity of CDK9, thereby disrupting the cell cycle and transcription processes . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK9 affects the cell cycle regulation and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated . The downstream effects of these pathway disruptions contribute to the compound’s anticancer activity .
Pharmacokinetics
The compound’s molecular weight (14714) and its physical form (brown solid) suggest that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression and induction of apoptosis in cancer cells . In vitro experimental results revealed that compound 12b, a derivative of this compound, showed promising anticancer activity with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero cells, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. More research is needed to fully understand how these and other environmental factors influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine-3-carbaldehyde plays a significant role in biochemical reactions
Cellular Effects
The cellular effects of this compound are multifaceted. It has been found to have significant anticancer activity against various cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models While specific threshold effects have not been reported, high doses may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels . The specifics of these interactions and their implications for metabolism are areas of active research.
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAMGYSJHEZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545527 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106012-58-2 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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